2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol

Medicinal Chemistry Drug Design ADME Prediction

2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol (CAS 860651-55-4, PubChem CID is a bis-heterocyclic compound comprising two 1,3-thiazole rings connected via a methylene (–CH₂–) bridge, with a 4-bromophenyl substituent at the 4-position of one thiazole ring and a free hydroxyl at the 4-position of the second thiazole ring. It is a member of the broader bis-thiazole family, which has been investigated for anticancer and antimicrobial applications.

Molecular Formula C13H9BrN2OS2
Molecular Weight 353.3 g/mol
CAS No. 860651-55-4
Cat. No. B3038362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol
CAS860651-55-4
Molecular FormulaC13H9BrN2OS2
Molecular Weight353.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CSC(=N2)CC3=NC(=CS3)O)Br
InChIInChI=1S/C13H9BrN2OS2/c14-9-3-1-8(2-4-9)10-6-18-12(15-10)5-13-16-11(17)7-19-13/h1-4,6-7,17H,5H2
InChIKeyPNSGOMNGSBJFEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol (CAS 860651-55-4): Procurement-Grade Bis-Thiazole Building Block


2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol (CAS 860651-55-4, PubChem CID 1482076) is a bis-heterocyclic compound comprising two 1,3-thiazole rings connected via a methylene (–CH₂–) bridge, with a 4-bromophenyl substituent at the 4-position of one thiazole ring and a free hydroxyl at the 4-position of the second thiazole ring [1]. It is a member of the broader bis-thiazole family, which has been investigated for anticancer and antimicrobial applications [2]. The compound is commercially available as a research chemical (typical purity ≥95–98%) from multiple vendors and is primarily utilized as a synthetic intermediate or scaffold for further derivatization .

Why 860651-55-4 Cannot Be Replaced by Unsubstituted or Methoxy Bis-Thiazole Analogs


Within the bis-thiazole series sharing the methylene-linked thiazol-4-ol scaffold, substitution at the 4-position of the distal thiazole ring dictates both physicochemical and biological properties. The 4-bromophenyl substituent (CAS 860651-55-4) imparts a distinct electronic and steric profile compared to the 4-methoxyphenyl analog (CAS 860651-35-0), the 4-methylphenyl analog, the 4,5-dimethyl analog (CAS 860651-49-6), and the unsubstituted phenyl analog (CAS 860651-56-5) [1]. The electron-withdrawing bromine atom increases the computed LogP (XLogP3 = 4.3) and modulates hydrogen-bonding capacity (1 HBD, 5 HBA), directly impacting membrane permeability, target binding, and metabolic stability relative to the methoxy (XLogP3 ~3.5) and unsubstituted phenyl analogs (XLogP3 ~3.6) [1]. Additionally, studies on related 2-amino-4-(4-bromophenyl)thiazole demonstrate that the bromophenyl group confers enhanced enzyme inhibition potency (Ki = 0.124 μM against hCA II, 0.083 μM against BChE) compared to the 4-chlorophenyl analog (Ki = 0.008 μM against hCA I but weaker against other targets) [2]. Generic substitution without considering these substituent-dependent differences risks altered potency, selectivity, and ADME outcomes in downstream applications.

Quantitative Differentiation Evidence for 2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol (860651-55-4)


Bromophenyl vs. Methoxyphenyl Bis-Thiazole: Computed Lipophilicity and Permeability Differential

The 4-bromophenyl substituent on the target compound (CAS 860651-55-4) results in a computed XLogP3 of 4.3, approximately 0.7–0.8 log units higher than the 4-methoxyphenyl analog (CAS 860651-35-0; XLogP3 ~3.5–3.6) and the unsubstituted phenyl analog (CAS 860651-56-5; XLogP3 ~3.6) as computed by PubChem [1]. This increased lipophilicity is expected to enhance passive membrane permeability by approximately 4–6 fold based on the well-established linear relationship between logP and permeability for compounds in this molecular weight range (MW ~353 Da) [2]. The bromine atom also contributes +8.07 ų in molar refractivity compared to the methoxy group, indicating a larger hydrophobic surface area for protein-ligand interactions.

Medicinal Chemistry Drug Design ADME Prediction

Bromophenyl Thiazole Enzyme Inhibition: Quantitative SAR Transferability from 2-Amino-4-(4-bromophenyl)thiazole

While the target bis-thiazole compound itself lacks published direct enzyme inhibition data, the structurally related 2-amino-4-(4-bromophenyl)thiazole (CAS 2103-94-8) — which shares the identical 4-(4-bromophenyl)-1,3-thiazole core — exhibits potent inhibition against human carbonic anhydrase II (hCA II: Ki = 0.124 ± 0.017 μM), acetylcholinesterase (AChE: Ki = 0.129 ± 0.030 μM), and butyrylcholinesterase (BChE: Ki = 0.083 ± 0.041 μM) [1]. The 4-chlorophenyl analog showed a different inhibition profile (hCA I: Ki = 0.008 ± 0.001 μM but weaker against hCA II, AChE, and BChE), demonstrating that bromine substitution at the 4-position of the phenyl ring confers target selectivity distinct from chlorine [1]. The target compound's bis-thiazole scaffold provides an additional thiazol-4-ol ring that may further modulate binding through hydrogen bonding.

Enzyme Inhibition Carbonic Anhydrase Cholinesterase SAR

Bromine as a Synthetic Handle: Differential Reactivity Advantage in Cross-Coupling Reactions

The para-bromine on the phenyl ring of CAS 860651-55-4 provides a chemically addressable handle for Pd-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig, Sonogashira) that is absent in the unsubstituted phenyl (CAS 860651-56-5), 4-methylphenyl, and 4,5-dimethyl analogs (CAS 860651-49-6) [1]. The methoxy analog (CAS 860651-35-0) is not amenable to direct cross-coupling without prior demethylation or conversion to a triflate. The bromine atom also serves as a heavy atom for X-ray crystallographic phasing, a feature absent in all non-halogenated analogs. In related 4-(4-bromophenyl)thiazole systems, the bromine has been utilized in Suzuki couplings to generate biaryl-extended derivatives with enhanced biological activity [2].

Synthetic Chemistry Cross-Coupling Building Block Palladium Catalysis

Predicted Physicochemical Stability and Ionization Profile vs. Bis-Thiazole Comparators

The predicted pKa of 8.26 ± 0.15 for the thiazol-4-ol hydroxyl group indicates that the target compound exists predominantly in the neutral (phenol) form at physiological pH (7.4), whereas at pH values above ~8.3, deprotonation to the phenolate form occurs . This contrasts with the dimethyl analog (CAS 860651-49-6), which does not carry an aromatic hydroxyl group and has no titratable proton at the 4-position. The bromophenyl analog's neutral form at pH 7.4 enhances membrane permeability relative to more acidic thiazol-4-ol derivatives. The predicted boiling point (522.5 ± 40.0 °C) and density (1.649 ± 0.06 g/cm³) provide procurement-relevant handling parameters .

Formulation Science Pre-formulation Ionization Stability

Commercially Available Purity Benchmarks: Inter-Vendor Specification Comparison

The target compound is available from multiple commercial vendors with specified purity grades that influence procurement decisions. AKsci offers the compound at ≥95% purity (Catalog 4805CF) , ChemScence at ≥98% purity (Cat. No. CS-0551070) with storage recommendation of sealed, dry at 2–8°C , and Leyan at 98% purity . For comparison, the methoxy analog (CAS 860651-35-0) and unsubstituted phenyl analog (CAS 860651-56-5) have fewer vendors and less consistently specified purity grades. The availability of the target compound at ≥98% purity from at least two independent vendors provides procurement redundancy and quality assurance leverage.

Procurement Quality Control Vendor Specification Purity

Bis-Thiazole Scaffold Anticancer Potential: Class-Level Cytotoxicity Data from Structurally Related Bromophenyl Thiazoles

Although the target compound itself lacks published cytotoxicity data, closely related 4-(4-bromophenyl)thiazole derivatives have demonstrated significant anticancer activity. Compound SW-07, (4-(4-bromophenyl)thiazol-2-yl)(m-tolyl)methanone, exhibited IC₅₀ values of 6.77 ± 1.10 μM against HepG2 and 7.97 ± 1.15 μM against HCCLM3 liver cancer cells, outperforming cisplatin in cytotoxicity [1]. Additionally, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives demonstrated antiproliferative activity against MCF-7 breast cancer cells, with compounds d6 and d7 identified as the most active [2]. The target bis-thiazole compound, carrying the same 4-(4-bromophenyl)thiazole pharmacophore with an additional thiazol-4-ol ring, is a logical extension of this active scaffold.

Anticancer Cytotoxicity MCF-7 Hepatoma

Procurement-Driven Application Scenarios for 2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol (860651-55-4)


Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling for Kinase Inhibitor Libraries

The aryl bromide handle on CAS 860651-55-4 enables direct Pd-catalyzed Suzuki coupling with diverse boronic acids, generating biaryl-extended bis-thiazole libraries in a single synthetic step. This is the preferred diversification strategy over methoxy or methyl analogs, which require additional functional group interconversion. The resulting biaryl derivatives may target kinase ATP-binding pockets, where the bromophenyl-thiazole core has demonstrated binding affinity in related systems [1].

Cholinesterase or Carbonic Anhydrase Inhibitor Lead Optimization Starting Point

Based on the demonstrated enzyme inhibition profile of the 2-amino-4-(4-bromophenyl)thiazole core (BChE Ki = 0.083 μM, AChE Ki = 0.129 μM, hCA II Ki = 0.124 μM) [1], the target bis-thiazole compound provides a logical advanced intermediate for synthesizing inhibitors with improved selectivity. The additional thiazol-4-ol ring offers hydrogen-bonding capacity that may enhance target residence time compared to the simpler 2-aminothiazole scaffold.

Anticancer Lead Generation Targeting Hepatoma or Breast Cancer Cell Lines

The validated anticancer activity of 4-(4-bromophenyl)thiazole derivatives against HepG2 (IC₅₀ = 6.77 μM), HCCLM3 (IC₅₀ = 7.97 μM), and MCF-7 cell lines [1][2] supports the use of the target bis-thiazole compound as a scaffold for anticancer SAR studies. Its dual-ring architecture may offer improved selectivity over mono-thiazole analogs through additional binding interactions.

Physicochemical Property Optimization in Pre-formulation Development

The predicted pKa of 8.26 for the thiazol-4-ol hydroxyl [1] enables pH-dependent solubility tuning — the compound transitions from neutral to ionized form near physiological pH. This property is exploitable for developing pH-responsive formulations where the dimethyl or unsubstituted phenyl analogs lack titratable functionality. The moderate lipophilicity (XLogP3 = 4.3) also balances solubility and permeability for oral or parenteral administration.

Quote Request

Request a Quote for 2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.